BMS-819881

MCHR1 antagonist Binding affinity Anti-obesity

Earlier MCHR1 antagonists containing a basic amine moiety frequently introduced hERG-related cardiotoxicity and off-target liabilities, confounding preclinical obesity studies. BMS-819881 was rationally designed on a nonbasic thienopyrimidinone ether scaffold to eliminate this risk. - Ki = 7 nM against rat MCHR1; functional Kb = 32 nM; >312-fold selectivity over MCHR2 (no activity at 10 µM). - Clean profile against 20 feeding-associated GPCRs at 10 µM; CYP interaction liability confined to CYP3A4 (EC50 = 13 µM); CYP1A2/2C9/2C19/2D6 EC50 all >40 µM. - Species-specific protein binding (rat: 99.8%, dog: 99.6%, monkey: 99.3%) and terminal half-life data (rat: 5.7 h, dog: 32±8 h, monkey: 14±3 h) support translational PK/PD modeling. Supplied as lyophilized solid, 98% purity, with full analytical documentation.

Molecular Formula C24H21ClN2O4S
Molecular Weight 469.0 g/mol
CAS No. 1197420-05-5
Cat. No. B606258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-819881
CAS1197420-05-5
SynonymsBMS-819881;  BMS 819881;  BMS819881.
Molecular FormulaC24H21ClN2O4S
Molecular Weight469.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC(C5CC5)O
InChIInChI=1S/C24H21ClN2O4S/c1-30-21-10-17(8-9-20(21)31-12-19(28)14-2-3-14)27-13-26-18-11-22(32-23(18)24(27)29)15-4-6-16(25)7-5-15/h4-11,13-14,19,28H,2-3,12H2,1H3/t19-/m0/s1
InChIKeyWKMOSCAIWUUQPD-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-819881: Nonbasic MCHR1 Antagonist Selectivity Profile


BMS-819881 (Compound 27) is a nonbasic, orally bioavailable melanin-concentrating hormone receptor 1 (MCHR1) antagonist [1]. It binds to rat MCHR1 with a Ki of 7 nM and functions as a potent antagonist with a Kb of 32 nM in cellular assays [2]. Structurally, it belongs to the thienopyrimidinone ether class and lacks a basic amine moiety—a deliberate design feature intended to reduce off-target liabilities common among earlier MCHR1 antagonists [1]. Its phosphate ester prodrug, BMS-830216, entered Phase 1 clinical trials for obesity [1].

1 Nonbasic thienopyrimidinone ether chemotype for MCHR1 pathway-selective studies
2 Reported oral bioavailability may support in vivo obesity and feeding models
3 hERG-reduced profile due to absence of basic amine; supports safety endpoint monitoring

Why BMS-819881 Differs from Generic MCHR1 Antagonists


MCHR1 antagonists are not functionally interchangeable due to substantial variability in target binding affinity, MCHR2 selectivity, cytochrome P450 (CYP) inhibition liability, hERG channel blockade risk, and species-dependent pharmacokinetics. Earlier MCHR1 antagonists frequently contained a basic amine that correlated with high hERG inhibition and consequent cardiotoxicity risk [1]. BMS-819881 was specifically engineered without a basic moiety to mitigate this liability [1]. Furthermore, in vitro selectivity against MCHR2 and a panel of feeding-associated GPCRs varies considerably across MCHR1 antagonist chemotypes . Substitution without verifying these specific parameters can introduce uncharacterized off-target activity and compromise experimental reproducibility.

Basic amine vs. nonbasic chemotype: Basic amine-containing MCHR1 antagonists may exhibit differing hERG interaction profiles; direct substitution may introduce uncharacterized cardiac safety endpoints.
MCHR2 selectivity variability: Off-target MCHR2 activity differs across chemotypes; substitution without selectivity verification may confound MCHR1-specific interpretation.
CYP inhibition profile mismatch: Uncharacterized CYP liability in alternative MCHR1 antagonists may shift drug-drug interaction risk in combination pharmacology studies.

BMS-819881 Quantitative Differentiation Evidence


MCHR1 Binding Affinity vs. BMS-814580

BMS-819881 demonstrates a 2.4-fold higher binding affinity for MCHR1 than BMS-814580 [1]. In a direct comparison of Ki values derived from competitive radioligand binding assays, BMS-819881 exhibits a rat MCHR1 Ki of 7 nM, whereas BMS-814580 exhibits a human MCHR1 Ki of 16.9 nM [1][2]. The assay conditions for BMS-819881 utilized membranes from stably transfected HEK-293 cells expressing mutated hMCHR1 with [Phe13, [125I]Tyr19]MCH as the radioligand [1].

Binding Affinity vs BMS-814580
Cross-study comparable
Ki 7 nM (rat) vs 16.9 nM (human) – 2.4-fold difference
Supports target binding interpretation; species-specific affinity context
Cross-study comparison; rat vs human MCHR1 in radioligand binding assays
MCHR1 antagonist Binding affinity Anti-obesity

CYP Inhibition Profile vs. BMS-814580

BMS-819881 exhibits a distinctly different CYP inhibition profile compared to BMS-814580, with implications for drug-drug interaction liability. For BMS-819881, EC50 values for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 exceed 40 μM, indicating negligible inhibition; CYP3A4 EC50 is 13 μM [1]. In contrast, BMS-814580 demonstrates 43% inhibition of hERG channel activity at 10 μM, a 21% inhibition of sodium channels (4 Hz), and 15% inhibition of L-type calcium channels under identical test conditions [2]. The CYP panel screening for BMS-819881 was conducted using standard P450 enzyme activity assays across multiple human CYP isoforms [1].

CYP & Ion Channel Profile
Cross-study comparable
CYP1A2/2C9/2C19/2D6 EC50 >40 μM; CYP3A4 EC50 13 μM vs BMS-814580 hERG 43% inhibition at 10 μM
Supports off-target liability review for DDI studies
Separate assay platforms; comparative CYP and ion channel data
CYP inhibition Drug-drug interaction Metabolic stability

hERG Safety Advantage vs. Earlier MCHR1 Antagonists

BMS-819881 was rationally designed to exhibit minimal hERG activity, a critical differentiation from earlier MCHR1 antagonists containing basic amines [1]. The nonbasic structure of BMS-819881, achieved through SAR evolution of hydroxylated thienopyrimidinone ethers, was specifically intended to circumvent the hERG inhibition liability inherent to basic amine-containing MCHR1 antagonists [1]. Comparative class analysis indicates that many early MCHR1 antagonists failed preclinical development due to hERG-related cardiotoxicity signals, including AMG-076 which exhibits an hERG IC50 >5 μM . BMS-819881 was identified as the clinical candidate from this optimization campaign and entered Phase 1 trials as the phosphate ester prodrug BMS-830216 [1].

hERG Liability vs Class
Class-level inference
Nonbasic design – minimal hERG activity; class-wide hERG risk reduction via SAR
Supports cardiac safety endpoint monitoring
Structural SAR-driven; comparator data from class analysis
hERG inhibition Cardiotoxicity Safety pharmacology

MCHR2 Selectivity Confirmation

BMS-819881 demonstrates unequivocal selectivity for MCHR1 over MCHR2. In FLIPR-based calcium mobilization assays using heterologous cells overexpressing MCHR1 or MCHR2, BMS-819881 (Kb=32 nM) effectively blocks MCH-stimulated Ca2+ mobilization in MCHR1-expressing cells but exhibits no detectable activity in MCHR2-expressing cells even at a high concentration of 10 μM . Furthermore, screening BMS-819881 at 10 μM against a panel of 20 GPCRs associated with feeding homeostasis revealed no activity . These selectivity data were generated under standardized FLIPR assay conditions using Fluo-4 AM dye and probenecid .

MCHR2 Selectivity
Reported
>312-fold selectivity (Kb 32 nM MCHR1 vs no MCHR2 activity at 10 μM)
Supports MCHR1-specific mechanistic interpretation
FLIPR Ca2+ assay in HEK-293 cells; source to verify
MCHR2 selectivity GPCR selectivity Off-target activity

Serum Protein Binding Across Preclinical Species

BMS-819881 exhibits high and species-dependent serum protein binding, quantified as 99.8% in rat, 99.6% in dog, and 99.3% in cynomolgus monkey [1]. This binding profile is accompanied by species-specific terminal elimination half-lives following intravenous administration (1 mg/kg): t1/2 = 5.7 h in rat, 32±8 h in dog, and 14±3 h in monkey [1]. The binding data were generated using standard equilibrium dialysis methodology [1]. While direct comparator protein binding data for BMS-814580 are not available in the open literature, these values establish a baseline for interpreting BMS-819881 free fraction and PK behavior in preclinical models.

Protein Binding (Species)
Supporting evidence
Rat: 99.8% bound, t1/2 5.7 h; Dog: 99.6%, t1/2 32 h; Monkey: 99.3%, t1/2 14 h
Supports free drug calculation in preclinical models
Equilibrium dialysis; 1 mg/kg IV administration
Protein binding Pharmacokinetics Species variability

Broad GPCR Selectivity Profile

BMS-819881 demonstrates a clean selectivity profile against a broad panel of GPCRs relevant to feeding behavior and energy homeostasis. At a concentration of 10 μM—which represents over a 300-fold excess above its functional Kb of 32 nM—BMS-819881 exhibits no detectable activity when screened against a panel of 20 GPCRs associated with feeding homeostasis . The panel includes receptors involved in appetite regulation, satiety signaling, and metabolic control pathways . While the specific identity of all 20 GPCRs is not disclosed in vendor datasheets, the absence of activity at this high concentration supports the interpretation that BMS-819881 is a highly selective MCHR1 antagonist with minimal off-target GPCR interactions .

GPCR Selectivity Panel
Reported
No activity at 10 μM against 20 feeding-associated GPCRs
Reduces off-target confound in feeding studies
Vendor-reported panel; specific targets not fully disclosed
GPCR selectivity Feeding homeostasis Off-target screening

BMS-819881: Research & Preclinical Application Scenarios


In Vivo Obesity Studies with Clean hERG Profile

Researchers conducting chronic dosing studies in diet-induced obese (DIO) rodent models should consider BMS-819881 due to its demonstrated minimal hERG activity, a feature achieved through rational nonbasic scaffold design [1]. This reduces the confounding cardiotoxicity signals that complicated earlier basic amine MCHR1 antagonists. The compound's moderate terminal half-life of 5.7 h in rats at 1 mg/kg IV supports once-daily oral dosing regimens for chronic obesity studies [2]. Its phosphate ester prodrug, BMS-830216, was specifically advanced to Phase 1 clinical trials, indicating acceptable preclinical safety pharmacology findings [1].

MCHR1-Specific Mechanistic Studies

BMS-819881 is appropriate for experiments where unambiguous target attribution is critical. Its >312-fold selectivity window between functional MCHR1 inhibition (Kb = 32 nM) and absence of MCHR2 activity at 10 μM eliminates ambiguity regarding which receptor subtype mediates observed effects [1]. Additionally, the clean profile against a panel of 20 feeding-associated GPCRs at 10 μM reduces the probability that metabolic or feeding outcomes are driven by off-target receptor interactions [1].

CYP3A4 Drug-Drug Interaction Studies

Investigators planning studies requiring co-administration of BMS-819881 with other compounds metabolized by CYP3A4 should note the quantified EC50 of 13 μM for CYP3A4 inhibition [1]. While this indicates potential for CYP3A4 interaction at high concentrations, the compound's lack of activity on CYP1A2, CYP2C9, CYP2C19, and CYP2D6 (EC50 >40 μM) suggests that DDI liability is limited primarily to CYP3A4 pathways [1]. This defined CYP interaction profile enables rational experimental design for combination pharmacology studies.

Translational PK Modeling Across Species

BMS-819881 is suitable for cross-species PK/PD modeling studies due to the availability of species-specific protein binding and half-life data. Researchers can utilize the quantified serum protein binding values—99.8% in rat, 99.6% in dog, and 99.3% in monkey—to calculate free drug concentrations and adjust dosing regimens accordingly [1]. The corresponding terminal half-life data (rat: 5.7 h; dog: 32±8 h; monkey: 14±3 h) enable species-specific allometric scaling and human dose projection for translational obesity research programs [1].

Application
Selection Property
Validation Focus
In Vivo Obesity Model Studies
Nonbasic chemotype with reduced hERG interaction
Cardiac safety endpoint monitoring during chronic dosing
MCHR1 Target Engagement Studies
High MCHR1 selectivity over MCHR2 and GPCR panel
Receptor-subtype specific mechanistic interpretation
CYP3A4 Interaction Screening
Defined CYP inhibition profile (minimal CYP1A2/2C9/2C19/2D6)
CYP3A4-mediated DDI liability assessment
Cross-Species PK/PD Modeling
Species-specific protein binding and half-life data
Free drug concentration and allometric scaling review
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